
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions can produce alkenes or alkynes.
Applications De Recherche Scientifique
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique halogen content.
Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated compounds on ecosystems.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in halogenation and dehalogenation pathways, affecting cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Lacks the bromine atom, which affects its reactivity and applications.
1-Bromo-2,3-dichlorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
63573-65-9 |
|---|---|
Formule moléculaire |
C4HBrCl2F6 |
Poids moléculaire |
313.85 g/mol |
Nom IUPAC |
2-bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane |
InChI |
InChI=1S/C4HBrCl2F6/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
Clé InChI |
PASXIZQRTWIJDO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

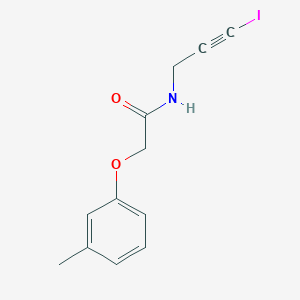
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)


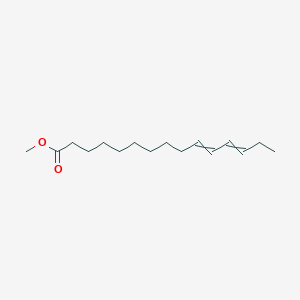
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
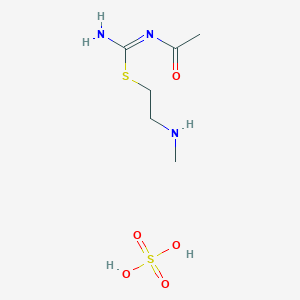
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

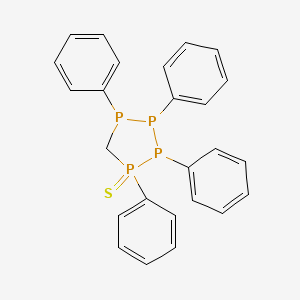
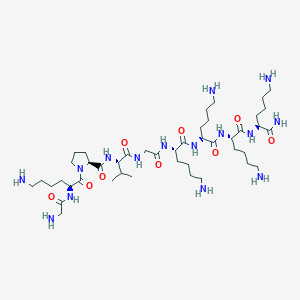
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
